Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate
Description
Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate is a thiourea derivative characterized by a carbothioyl group bridging a 4-methoxyanilino moiety and an ethyl acetate functional group. Its molecular formula is C₁₂H₁₅N₃O₃S, with a molecular weight of 281.33 g/mol. This compound is structurally significant due to the 4-methoxy substituent on the aromatic ring, which enhances solubility and modulates electronic properties compared to non-polar substituents. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing thiazolidine-based scaffolds with reported biological activities such as anti-inflammatory, antibacterial, and anticancer effects .
Properties
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)carbamothioylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-17-11(15)8-13-12(18)14-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPNNWVFBJDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate typically involves the reaction of ethyl bromoacetate with 4-methoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol group.
Substitution: The methoxyaniline group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyaniline group.
Scientific Research Applications
Therapeutic Applications
Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate has been investigated for its potential as an anticoagulant agent. Compounds structurally related to this compound have demonstrated efficacy in inhibiting factor Xa, a crucial component in the coagulation cascade. This inhibition can lead to reduced thromboembolic events, making it a candidate for the treatment of conditions such as venous thromboembolism .
Anticoagulant Activity
- Mechanism of Action : The compound acts by inhibiting factor Xa, which plays a pivotal role in the conversion of prothrombin to thrombin, thereby preventing clot formation.
- Research Findings : Studies have shown that derivatives of this compound exhibit potent anticoagulant effects comparable to established anticoagulants like Apixaban .
Pharmacological Insights
The pharmacological profile of this compound suggests its utility in treating various inflammatory and autoimmune conditions. The structural features that allow for its interaction with biological targets are critical for its therapeutic efficacy.
Anti-inflammatory Properties
- Targeting Inflammatory Pathways : Compounds similar to this compound have been noted for their ability to modulate inflammatory pathways, potentially offering relief in conditions such as rheumatoid arthritis and other autoimmune diseases .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound and its analogs:
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate involves its interaction with various molecular targets. The compound’s carbothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate with structurally analogous thiourea derivatives, highlighting substituent effects, molecular properties, and biological relevance:
Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity: 4-Methoxy (OCH₃): Enhances solubility via hydrogen bonding and electron donation, making the compound suitable for aqueous environments. 4-Fluoro (F): Introduces electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic enzyme pockets .
Thiazolidine vs. Thiourea Scaffolds: Thiazolidine derivatives (e.g., 2-[N-(4-methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate) exhibit tautomerism, influencing their interaction with biological targets like topoisomerases . Thiourea analogs (e.g., this compound) are simpler in structure but serve as precursors for more complex heterocycles with tailored activities.
Synthetic Routes: A common synthesis involves reacting substituted anilines with isothiocyanates followed by esterification (e.g., describes using 5-chloro-2-methylphenyl isothiocyanate and ethyl 2-(aminooxy)acetate). Fluorinated and trifluoromethyl analogs require specialized reagents (e.g., 4-fluorophenyl isothiocyanate), impacting reaction yields and purity .
Pharmacokinetic Considerations :
Biological Activity
Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate (CAS No. 320422-84-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C12H16N2O3S
- Molar Mass : 268.33 g/mol
- Melting Point : 141-143 °C
These properties indicate that the compound is stable under standard laboratory conditions, which is crucial for its biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may function as an inhibitor of specific kinases involved in inflammatory pathways, similar to other thiourea derivatives which have shown promise in treating inflammatory and autoimmune diseases .
Inhibition of Inflammatory Pathways
Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, which are critical in the pathogenesis of diseases like rheumatoid arthritis and cancer .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the compound's efficacy. The findings are summarized in Table 1:
| Study | Cell Line | Concentration | Effect Observed | Reference |
|---|---|---|---|---|
| 1 | Hepatocytes | 10 µM | Increased glucose uptake | |
| 2 | Human fibroblasts | 5 µM | Reduced IL-6 production | |
| 3 | Macrophages | 20 µM | Decreased TNF-α secretion |
These studies demonstrate that this compound has significant potential in modulating immune responses.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Rheumatoid Arthritis Model : In a murine model, administration of the compound resulted in a marked reduction in joint swelling and inflammatory markers compared to controls (p < 0.05). This suggests a potential application in treating rheumatoid arthritis .
- Cancer Treatment : A study investigating the anti-tumor effects on breast cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability (IC50 = 15 µM) after 48 hours .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate?
The compound can be synthesized via multi-step reactions involving carbothioyl group formation. A feasible route includes:
- Step 1 : Reacting 4-methoxyaniline with thiophosgene to form the carbothioyl intermediate.
- Step 2 : Coupling with ethyl 2-aminoacetate under basic conditions (e.g., triethylamine in THF at 0–25°C).
- Step 3 : Purification via flash chromatography (eluting with EtOAc/hexane). Reported yields range from 70% to 89%, depending on reaction conditions and intermediates .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include:
- Ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
- Methoxy group (δ ~3.8 ppm).
- Thioamide NH protons (δ 9.5–10.5 ppm, broad singlet).
Q. What are the key intermediates in synthesizing this compound?
Critical intermediates include:
- N-(4-Methoxyphenyl)thiourea : Confirmed by IR (C=S stretch) and LC-MS.
- Ethyl 2-aminoacetate : Verified via ¹H NMR (δ 3.3 ppm for NH₂). Reaction progress can be monitored by TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
Advanced Research Questions
Q. How can X-ray crystallography resolve tautomeric forms in derivatives of this compound?
- Tautomer Analysis : Derivatives like thiazol-4-ones exhibit keto-enol tautomerism. X-ray diffraction (e.g., SHELXL refinement ) reveals bond lengths (C=O vs. C-OH) and dihedral angles (>70° for non-planar groups), confirming dominant tautomeric states .
- Case Study : this compound analogs showed acetoxy groups tilted at 79.22° from the thiazole ring, stabilizing the keto form .
Q. What methodological approaches address contradictory yield data in synthesis?
- Root-Cause Analysis :
- Reagent Purity : Impure thiophosgene reduces coupling efficiency.
- Solvent Effects : THF vs. DMF alters reaction kinetics (e.g., DMF increases byproduct formation).
- Temperature Control : Exothermic reactions require cooling (0°C) to suppress hydrolysis.
Q. How can 3D-QSAR models guide the design of analogs with enhanced bioactivity?
- Model Construction : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to biological targets (e.g., enzymes).
- Descriptor Selection : Include steric (e.g., molar refractivity) and electronic (e.g., Hammett σ) parameters from analogs like nopol-based triazole-thioethers .
- Validation : Compare predicted vs. experimental IC₅₀ values for antifungal/anticancer activity. Substituent modifications (e.g., trifluoromethyl groups) improve hydrophobicity and target engagement .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
